tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate
Overview
Description
tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate is an organic compound with the molecular formula C11H15ClN2O2. It is a derivative of pyridine and carbamate, characterized by the presence of a tert-butyl group, a chloro substituent, and a methyl group on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-chloro-6-methylpyridin-4-yl)carbamate typically involves the reaction of 2-chloro-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2-chloro-6-methylpyridine+tert-butyl chloroformate→tert-butyl (2-chloro-6-methylpyridin-4-yl)carbamate
Industrial Production Methods
Industrial production of tert-butyl (2-chloro-6-methylpyridin-4-yl)carbamate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced pyridine derivatives.
Hydrolysis: Amine and carbon dioxide.
Scientific Research Applications
tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-chloro-6-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (2-chlorothiazol-4-yl)carbamate
Uniqueness
tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(2-chloro-6-methylpyridin-4-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-8(6-9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJPFQJFUWAVCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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